
3-(Bromomethyl)-4,6-dicyclopropyl-2-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-4,6-dicyclopropyl-2-methylpyridine is a chemical compound with a unique structure that includes a bromomethyl group attached to a pyridine ring, which is further substituted with two cyclopropyl groups and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-4,6-dicyclopropyl-2-methylpyridine typically involves multiple steps. One common method starts with the preparation of the pyridine ring, followed by the introduction of the bromomethyl group. The cyclopropyl groups are then added through cyclopropanation reactions. Specific reaction conditions, such as the use of catalysts and solvents, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and consistency in production .
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-4,6-dicyclopropyl-2-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Cyclopropanation: The cyclopropyl groups can be involved in ring-opening reactions under certain conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can lead to the formation of various substituted pyridine derivatives .
Scientific Research Applications
3-(Bromomethyl)-4,6-dicyclopropyl-2-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a potential lead compound in drug discovery.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-4,6-dicyclopropyl-2-methylpyridine involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially affecting their function. The cyclopropyl groups may influence the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bromomethyl-substituted pyridines and cyclopropyl-substituted pyridines. Examples include:
- 3-(Bromomethyl)-5-methylpyridine
- 4-(Bromomethyl)-2,6-dicyclopropylpyridine
- 2-(Bromomethyl)-4,6-dicyclopropylpyridine .
Uniqueness
3-(Bromomethyl)-4,6-dicyclopropyl-2-methylpyridine is unique due to the specific arrangement of its substituents, which can result in distinct chemical and biological properties.
Properties
Molecular Formula |
C13H16BrN |
|---|---|
Molecular Weight |
266.18 g/mol |
IUPAC Name |
3-(bromomethyl)-4,6-dicyclopropyl-2-methylpyridine |
InChI |
InChI=1S/C13H16BrN/c1-8-12(7-14)11(9-2-3-9)6-13(15-8)10-4-5-10/h6,9-10H,2-5,7H2,1H3 |
InChI Key |
AGWYGMHRNLJTDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=N1)C2CC2)C3CC3)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


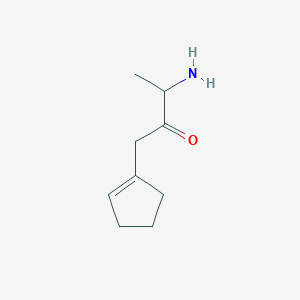
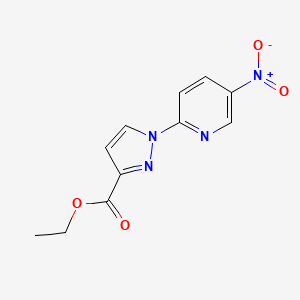

![4-[(5-Chloro-1,3-thiazol-2-yl)methyl]piperidine](/img/structure/B13192274.png)
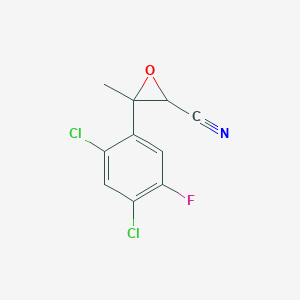
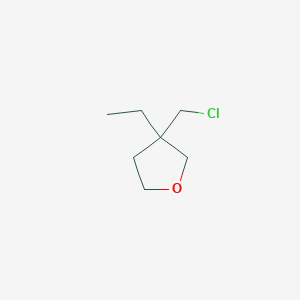
![5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride](/img/structure/B13192304.png)
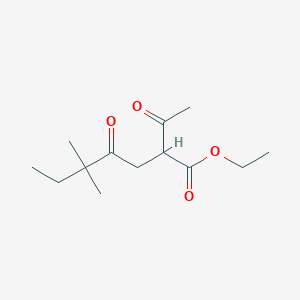
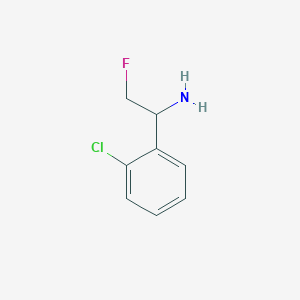
![Methyl 2-chloro-4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13192318.png)
![4-Chloro-3-{[(4-chlorophenyl)carbamoyl]amino}benzoic acid](/img/structure/B13192322.png)
![5-[3-(Methylsulfanyl)pyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B13192328.png)
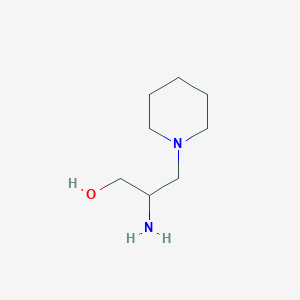
![4-(Aminomethyl)-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione](/img/structure/B13192346.png)
